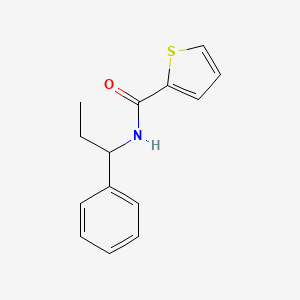![molecular formula C18H8Cl4N2S B5458915 (E)-3-(2,4-dichlorophenyl)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B5458915.png)
(E)-3-(2,4-dichlorophenyl)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(2,4-dichlorophenyl)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is a synthetic organic compound characterized by its complex structure, which includes dichlorophenyl and thiazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2,4-dichlorophenyl)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dichlorobenzaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then subjected to a Knoevenagel condensation with another molecule of 2,4-dichlorobenzaldehyde in the presence of a base, such as piperidine, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2,4-dichlorophenyl)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions can occur, where the chlorine atoms are replaced by other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(2,4-dichlorophenyl)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may be used to study the effects of dichlorophenyl and thiazolyl groups on biological systems. It can serve as a model compound for understanding the interactions between similar structures and biological targets.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could interact with specific enzymes or receptors, making it a candidate for drug discovery and development.
Industry
In industry, this compound can be used in the production of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of (E)-3-(2,4-dichlorophenyl)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile involves its interaction with molecular targets such as enzymes or receptors. The dichlorophenyl groups may facilitate binding to hydrophobic pockets, while the thiazolyl group can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloroaniline: A simpler compound with similar dichlorophenyl groups.
Thiazole derivatives: Compounds containing the thiazole ring, which share some structural similarities.
Uniqueness
(E)-3-(2,4-dichlorophenyl)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is unique due to the combination of dichlorophenyl and thiazolyl groups in a single molecule. This combination provides a distinct set of chemical and biological properties not found in simpler compounds.
Properties
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H8Cl4N2S/c19-12-2-1-10(15(21)6-12)5-11(8-23)18-24-17(9-25-18)14-4-3-13(20)7-16(14)22/h1-7,9H/b11-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWPCKCKPHBVVDJ-VZUCSPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)/C=C(\C#N)/C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H8Cl4N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[4-(benzyloxy)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B5458834.png)
![1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-ethylurea](/img/structure/B5458836.png)


![1-{2-[rel-(4aS,8aR)-1-(3-aminopropyl)-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]-2-oxoethyl}-2,4-imidazolidinedione hydrochloride](/img/structure/B5458855.png)

![N-[(1S)-2-hydroxy-1-phenylethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5458888.png)
![2-[(3aS,6aR)-3-(3-morpholin-4-ylpropyl)-2-oxo-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-5-yl]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B5458889.png)
![ethyl (1-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]methyl}-2-piperidinyl)acetate](/img/structure/B5458905.png)
![4-{4-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5458908.png)
![1-[(2,5-difluorophenyl)sulfonyl]-4-propylpiperazine](/img/structure/B5458912.png)
![(2Z)-2-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B5458931.png)
![(E)-3-{5-[(2,3-DICHLOROPHENOXY)METHYL]-2-FURYL}-1-(1-ETHYL-1H-PYRAZOL-3-YL)-2-PROPEN-1-ONE](/img/structure/B5458934.png)
![1-[6-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE](/img/structure/B5458936.png)
